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Compound of Interest

(S)-tert-butyl 4-aminoazepane-1-
Compound Name:
carboxylate

Cat. No.: B1452604

An Application Guide for the Process Development and Scalable Synthesis of (S)-tert-butyl 4-
aminoazepane-1-carboxylate

Abstract

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a critical chiral building block in the synthesis
of numerous pharmaceutical agents, valued for its conformationally flexible seven-membered
ring. The primary challenge in its production lies in establishing a scalable and stereocontrolled
synthesis to isolate the desired (S)-enantiomer with high purity. This application note details a
robust and efficient two-stage process suitable for large-scale manufacturing. The synthesis
begins with the kilogram-scale production of the key intermediate, tert-butyl 4-oxoazepane-1-
carboxylate, via a validated ring-expansion reaction. The crucial chirality is then introduced in
the second stage through a highly selective biocatalytic reductive amination, which offers
significant advantages in terms of efficiency, safety, and environmental impact over traditional
chemical methods.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a chiral amine often presents several strategic choices: asymmetric synthesis,
chiral resolution of a racemate, or the use of a chiral pool starting material. For (S)-tert-butyl 4-
aminoazepane-1-carboxylate, a retrosynthetic analysis points to the prochiral ketone, tert-
butyl 4-oxoazepane-1-carboxylate (1), as a pivotal intermediate. This intermediate is accessible
on a large scale from commercial starting materials[1][2].
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The primary strategic decision is how to convert the ketone 1 into the desired (S)-amine 3.

o Strategy A: Asymmetric Reductive Amination (Selected): This is the most direct approach. It
employs a chiral catalyst or enzyme to convert the ketone directly to the amine with high
enantioselectivity. Biocatalysis, using enzymes like amine dehydrogenases (AmDH) or
reductive aminases (RedAm), is particularly advantageous for its high selectivity under mild
conditions[3][4]. This avoids multiple steps and often simplifies purification.

o Strategy B: Diastereoselective Reduction and Functional Group Interconversion: This route
involves the asymmetric reduction of ketone 1 to the corresponding (S)-alcohol, followed by
conversion of the hydroxyl group to an amine with inversion of configuration (e.g., via
Mitsunobu reaction). While effective, this adds steps to the overall sequence.

o Strategy C: Racemic Synthesis and Chiral Resolution: This involves non-stereoselective
reductive amination to produce the racemic amine, followed by separation of the
enantiomers using a chiral resolving agent or preparative chiral chromatography[5][6]. This
method is often less economical at scale due to the loss of at least 50% of the material
unless an efficient racemization and recycling protocol is implemented.

Given the goals of scalability, efficiency, and sustainability, Strategy A (Asymmetric Reductive
Amination) is selected as the optimal approach. The overall synthetic plan is outlined below.

Overall Synthetic Strategy

1-Boc-piperid-4-one (2) Ring Expansion tert-Butyl Reductive Amination (S)-tert-butyl
pip 4-oxoazepane-1-carboxylate (1) 4-aminoazepane-1-carboxylate (3)
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Figure 1: Retrosynthetic analysis for the target molecule.

Part I: Scalable Synthesis of Intermediate (1)
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The synthesis of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate (1), is based on
the industrially validated process of ring expansion of 1-Boc-piperid-4-one using ethyl
diazoacetate[1][2]. This method has been successfully scaled to produce over 30 kg of product.
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Reagent/Materi ) .
| M.W. ( g/mol ) Quantity (kg) Moles (mol) Equiv.
a

1-Boc-piperid-4-
one (2)

199.26 20.0 100.4 1.0

Ethyl
Diazoacetate 114.10 17.2 150.7 15
(EDA)

Boron Trifluoride
Etherate 141.93 21.4 150.7 15
(BF3-OEt2)

Dichloromethane
(DCM)

84.93 200 L - -

Saturated
NaHCOs solution

- As needed - -

Brine - As needed - -

Anhydrous
Sodium Sulfate 142.04 As needed - -
(NazS0a4)

Step-by-Step Protocol

CAUTION: Ethyl diazoacetate is potentially explosive and should be handled with extreme care
behind a blast shield, especially during distillation and on a large scale. Boron trifluoride
etherate is corrosive and moisture-sensitive.

o Reactor Setup: Charge a 500 L jacketed glass reactor with 1-Boc-piperid-4-one (20.0 kg,
100.4 mol) and dichloromethane (200 L).

o Cooling: Begin agitation and cool the reactor contents to -70 °C using a suitable cooling
system (e.g., liquid nitrogen heat exchanger or cryostat).

o Catalyst Addition: Slowly add boron trifluoride etherate (21.4 kg, 150.7 mol) to the reactor
over 30 minutes, ensuring the internal temperature does not exceed -65 °C.
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o EDA Addition: Add a solution of ethyl diazoacetate (17.2 kg, 150.7 mol) in dichloromethane
(50 L) dropwise via an addition funnel over 4-6 hours. Maintain the internal temperature
strictly between -70 °C and -65 °C. Vigorous nitrogen evolution will be observed.

» Reaction Monitoring: After the addition is complete, stir the mixture at -70 °C for an additional
1-2 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of starting
material 2).

e Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCOs
solution (100 L) while maintaining a low temperature. Allow the reactor to warm gradually to
room temperature overnight with continued stirring.

o Work-up: Transfer the mixture to a separation funnel. Separate the organic layer. Wash the
organic layer sequentially with saturated NaHCOs solution (2 x 50 L) and brine (50 L).

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to afford a crude oil.

 Purification: The resulting intermediate ester is typically hydrolyzed directly. If required, tert-
butyl 4-oxoazepane-1-carboxylate (1) can be isolated after hydrolysis and decarboxylation of
the crude ester intermediate. For the purpose of the subsequent step, the crude product from
this process is often of sufficient purity[1]. Expected yield is typically high for the ring
expansion step.

Part ll: Asymmetric Synthesis of (S)-Amine (3)

The introduction of chirality is achieved via a biocatalytic reductive amination of ketone 1. This
process utilizes an amine dehydrogenase (AmDH) enzyme, which stereoselectively converts
the ketone and an ammonia source into the corresponding chiral amine[3]. A cofactor
regeneration system is employed to make the process economically viable.

Biocatalytic Workflow
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Biocatalytic Reductive Amination Workflow
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Figure 2: Workflow for the biocatalytic synthesis step.

Materials and Reagents
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Reagent/Material M.W. ( g/mol) Quantity Moles (mol)
tert-Butyl 4-
oxoazepane-1- 213.27 21.3¢g 0.1

carboxylate (1)

Amine
Dehydrogenase
yerod 05-10g
(AmDH) e.g., from
Msme
NAD*/NADH ~663.4 Catalytic (e.g., 0.1 g)
Glucose
Dehydrogenase - ~1.0g
(GDH)
D-Glucose 180.16 2709 0.15
Ammonium
Phosphate Buffer (2 - 10L
M, pH 8.5)
Methyl tert-butyl ether
88.15 As needed
(MTBE)
Hydrochloric Acid
As needed
(HCl), 1 M
Sodium Hydroxide
As needed

(NaOH), 5 M

Step-by-Step Protocol

o Bioreactor Setup: To a temperature-controlled bioreactor, add ammonium phosphate buffer
(2.0 L).

e Enzyme and Cofactor Solubilization: Add NAD*, D-glucose (27.0 g), glucose dehydrogenase
(GDH), and the selected (S)-selective Amine Dehydrogenase (AmDH)[3]. Stir gently until all
solids are dissolved.
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e Substrate Addition: Add the ketone intermediate 1 (21.3 g, 0.1 mol) to the reactor. The
substrate may be added as a solid or as a solution in a minimal amount of a water-miscible
co-solvent like DMSO if solubility is low.

o Reaction Execution: Maintain the reaction at a controlled temperature (typically 30-35 °C)
with gentle agitation. Keep the pH constant at ~8.5 using a pH controller with automated
addition of NaOH.

o Reaction Monitoring: Monitor the conversion of the ketone and the enantiomeric excess (ee)
of the amine product by taking periodic samples and analyzing them via chiral HPLC. The
reaction is typically complete within 12-24 hours.

o Work-up - Enzyme Removal: Once the reaction reaches >99% conversion, stop the
agitation. The enzymes can be removed by filtration or centrifugation if desired, but often the
work-up proceeds with the entire reaction mixture.

e Product Extraction: Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the
product is in its free base form. Extract the aqueous phase with methyl tert-butyl ether
(MTBE) (3 x 500 mL).

« |solation: Combine the organic extracts and wash with brine. Dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 4-
aminoazepane-1-carboxylate 3.

« Purification: The crude product is often of high purity (>98%) and high enantiomeric excess
(>99% ee). If necessary, it can be further purified by crystallization or silica gel
chromatography. A common method for final purification and storage is to form a stable acid
salt (e.g., hydrochloride) by treating the MTBE solution with HCI before concentrating.

Process Optimization and Scale-Up Considerations

¢ Intermediate Synthesis (Part I): The primary hazard is the use of ethyl diazoacetate. On a
large scale, in-situ generation or the use of specialized equipment for handling energetic
compounds is recommended. Strict temperature control during the BFs-catalyzed ring
expansion is critical to prevent side reactions and ensure safety[1].

» Biocatalysis (Part II):
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o Enzyme Loading: The cost of the enzymes (AmDH and GDH) can be significant. Process
optimization should aim to minimize enzyme loading by ensuring optimal pH, temperature,
and mixing to maximize enzyme turnover number.

o Substrate Concentration: Increasing the substrate concentration (titer) is key to improving
process throughput. However, high concentrations of substrate or product may lead to
enzyme inhibition. A fed-batch strategy for substrate addition can mitigate this issue.

o Downstream Processing: The choice of extraction solvent is critical for scalability, safety,
and environmental impact. MTBE is effective, but other solvents like 2-MeTHF could also
be considered. Efficient phase separation and minimizing emulsion formation are key
challenges during scale-up.

Conclusion

This application note outlines a robust, scalable, and stereoselective synthesis for (S)-tert-
butyl 4-aminoazepane-1-carboxylate. The strategy leverages a well-documented, large-scale
synthesis for the key prochiral ketone intermediate and employs a modern, highly efficient
biocatalytic reductive amination to install the required stereocenter. This combination of
classical process chemistry and modern biocatalysis provides an economically and
environmentally superior route for the production of this valuable pharmaceutical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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